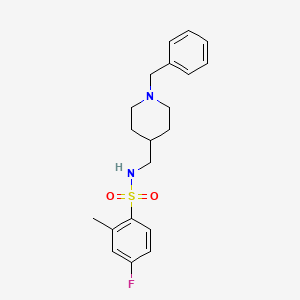

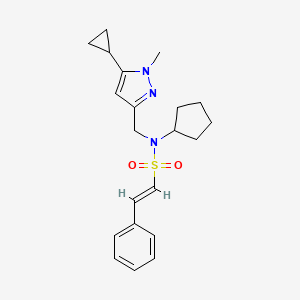

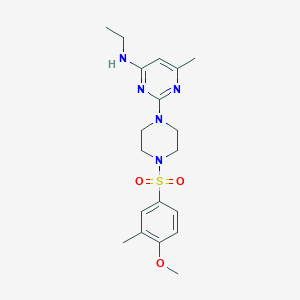

N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H25FN2O2S and its molecular weight is 376.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in COX-2 Inhibition

One significant area of application for sulfonamide derivatives is in the development of cyclooxygenase-2 (COX-2) inhibitors. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives to evaluate their abilities to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom into these compounds preserved COX-2 potency and notably increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002.

Catalytic Applications

Yi et al. (2020) developed a novel N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst. This process, involving successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, highlights the chemical's role in facilitating transformations in synthetic organic chemistry Xu Yi, Siyu Lei, Wangsheng Liu, Fengrui Che, Chunzheng Yu, Xuesong Liu, Zonghua Wang, Xin Zhou, Yuexia Zhang, 2020.

Anticancer Activity

González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The research found that these complexes could induce cell death mainly by apoptosis, showcasing the potential therapeutic applications of sulfonamide derivatives in cancer treatment M. González-Álvarez, Alejandro Pascual-Álvarez, L. del Castillo Agudo, A. Castiñeiras, M. Liu-González, J. Borrás, Gloria Alzuet-Piña, 2013.

Fluorination Agents

Wang et al. (2014) and Yasui et al. (2011) both describe the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity in fluorination reactions, essential for synthesizing various pharmaceutical intermediates. These studies exemplify how modifications to the sulfonamide structure can influence the efficiency of fluorination processes Fajie Wang, Juli Li, Qingyan Hu, Xianjin Yang, Xin‐Yan Wu, Hao He, 2014; H. Yasui, Takeshi Yamamoto, Takehisa Ishimaru, T. Fukuzumi, Etsuko Tokunaga, Kakehi Akikazu, M. Shiro, N. Shibata, 2011.

Structural Characterization

Pawlak et al. (2021) conducted a structural investigation of AND-1184, a potential API for the treatment of dementia, highlighting the detailed molecular configuration and potential for drug development Tomasz Pawlak, M. Szczesio, M. Potrzebowski, 2021.

Wirkmechanismus

Target of Action

Similar compounds, such as 1-benzylpiperidin-4-yl derivatives, have been found to interact withAcetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its target enzyme, potentially inhibiting its activity and leading to an increase in acetylcholine levels . This could result in enhanced cholinergic neurotransmission.

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O2S/c1-16-13-19(21)7-8-20(16)26(24,25)22-14-17-9-11-23(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17,22H,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLDSCFWWLUKFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2957612.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2957625.png)

![1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957631.png)